1-(4-Ethoxy-3-methylphenyl)ethan-1-amine

Description

Significance of Aryl-Substituted Ethan-1-amines in Advanced Organic Synthesis

Aryl-substituted ethan-1-amines, a class to which 1-(4-ethoxy-3-methylphenyl)ethan-1-amine belongs, represent a critical structural motif in modern chemistry. These compounds, particularly in their chiral, enantiomerically pure forms, are highly valued as intermediates and building blocks in the synthesis of a wide array of more complex molecules. nih.gov It is estimated that chiral amine frameworks are present in approximately 40-45% of small-molecule pharmaceuticals, as well as many agrochemicals and other fine chemicals. nih.govyork.ac.uk

The utility of these amines in advanced organic synthesis is multifaceted. They serve as:

Key Intermediates: They are crucial precursors for the synthesis of biologically active compounds and natural products. acs.org

Chiral Auxiliaries and Resolving Agents: Their inherent chirality is exploited to control the stereochemical outcome of chemical reactions or to separate mixtures of stereoisomers. nih.gov

Chiral Ligands in Asymmetric Catalysis: When complexed with transition metals, these amines can form catalysts that facilitate highly enantioselective transformations, a cornerstone of modern pharmaceutical production. nih.govacs.org

The development of innovative and sustainable synthetic routes to access these enantiomerically enriched amines is, therefore, a significant focus of academic and industrial research. nih.gov The demand for efficient preparation methods has driven extensive investigation into asymmetric catalysis, including transition-metal catalysis, biocatalysis, and organocatalysis. acs.org

Structural Overview of this compound

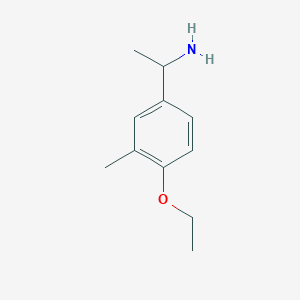

The molecular structure of this compound consists of a central ethylamine (B1201723) backbone. The nitrogen atom is at the first position, and the second carbon is attached to a substituted phenyl ring. This aromatic ring is functionalized with an ethoxy group at the 4-position and a methyl group at the 3-position, relative to the point of attachment of the ethylamine side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Core Structure | Phenethylamine (B48288) |

| Key Functional Groups | Primary Amine, Phenyl Ether, Alkylaryl |

| Chiral Center | Carbon atom of the ethan-1-amine group attached to the phenyl ring |

A defining structural feature of this compound is the presence of a stereocenter, or chiral center. The carbon atom bonded to the amino group, the phenyl ring, a methyl group, and a hydrogen atom is asymmetric. This asymmetry means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers:

(R)-1-(4-ethoxy-3-methylphenyl)ethan-1-amine

(S)-1-(4-ethoxy-3-methylphenyl)ethan-1-amine

These stereoisomers have identical physical properties in a non-chiral environment but often exhibit vastly different biological activities, a critical consideration in pharmaceutical chemistry. york.ac.uk The synthesis of a single, desired enantiomer (enantioselective synthesis) is a major goal in organic chemistry to ensure the therapeutic efficacy and safety of drug candidates. researchgate.net The direct, catalytic asymmetric hydrogenation of prochiral imines is one of the most efficient methods to prepare such valuable α-chiral amines. acs.org A specific CAS number, 2734906-31-9, has been assigned to the (R)-enantiomer of this compound.

Conformational analysis, often performed using computational in silico methodologies, is crucial for understanding how these molecules interact with biological targets. mdpi.com For phenethylamine derivatives, key rotational degrees of freedom include the bond between the phenyl ring and the ethyl side chain, and the carbon-carbon bond within the side chain. researchgate.net The molecule will adopt preferred geometries to minimize steric hindrance between the bulky substituted phenyl group, the amino group, and the methyl group. These stable conformations influence the molecule's physical properties and its potential binding affinity to receptors or enzymes. mdpi.comresearchgate.net

Historical Context of Related Amine Syntheses in Academic Research

The methods for synthesizing amines have evolved significantly over more than a century of academic research, driven by the need for greater efficiency, selectivity, and versatility.

Early industrial methods often involved the reaction of alcohols with ammonia (B1221849) at high temperatures, which typically produced mixtures of primary, secondary, and tertiary amines. britannica.com For laboratory-scale synthesis, classical approaches were developed to provide more control. The Gabriel synthesis , for example, uses potassium phthalimide (B116566) to alkylate and subsequently hydrolyze, yielding a primary amine while avoiding the over-alkylation that plagues reactions with ammonia. britannica.comlibretexts.org Another foundational method is the reduction of nitrogen-containing functional groups, such as nitro compounds, nitriles, and oximes, to produce primary amines. britannica.com

A major advancement was the development of reductive amination , a versatile process that converts aldehydes or ketones into amines. mdpi.comresearchgate.net This reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. mdpi.com This method became a cornerstone of amine synthesis in both academic and industrial settings.

The challenge of controlling stereochemistry in chiral amines spurred the next wave of innovation. The last few decades have seen a dramatic rise in asymmetric catalysis . acs.org Transition metal-catalyzed reactions, particularly asymmetric hydrogenation and reductive amination, have become powerful tools for producing enantiomerically enriched amines. nih.govresearchgate.net These modern methods employ chiral ligands to direct the stereochemical outcome of the reaction, providing access to single enantiomers with high purity, a critical requirement for the pharmaceutical industry. acs.orgresearchgate.net Biocatalytic methods using enzymes like imine reductases and amine dehydrogenases are also emerging as powerful, sustainable alternatives. york.ac.uk

Table 2: Evolution of Key Amine Synthesis Methodologies

| Method | Description | Typical Outcome |

|---|---|---|

| Direct Alkylation of Ammonia | Reaction of ammonia with alkyl halides. | Often yields a mixture of primary, secondary, tertiary amines, and quaternary salts. fiveable.me |

| Gabriel Synthesis | Uses phthalimide as an ammonia surrogate to prevent over-alkylation. | Provides a clean route to primary amines. libretexts.org |

| Reduction of Nitro Compounds/Nitriles | Reduction of functional groups like -NO₂ or -C≡N using catalytic hydrogenation or metal hydrides. | Yields primary amines without mixtures of different degrees of substitution. britannica.com |

| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. | A versatile and widely used method for creating primary, secondary, and tertiary amines. mdpi.com |

| Asymmetric Catalysis | Transition metal-catalyzed reactions (e.g., asymmetric hydrogenation) using chiral ligands. | Produces single enantiomers of chiral amines with high enantiomeric excess. acs.orgresearchgate.net |

| Biocatalysis | Use of enzymes (e.g., amine dehydrogenases) to catalyze amine formation. | Offers high selectivity and operates under mild, environmentally friendly conditions. york.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7,9H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCVAYXRVVDPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Ethoxy 3 Methylphenyl Ethan 1 Amine and Its Analogs

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(4-ethoxy-3-methylphenyl)ethan-1-amine, the most logical disconnection is at the C-N bond of the chiral amine. This approach, known as reductive amination, identifies a prochiral ketone and an amine source as the key precursors. wikipedia.orgyoutube.com

Specifically, the target amine (I) can be traced back to the corresponding ketone, 1-(4-ethoxy-3-methylphenyl)ethan-1-one (II), also known as 4'-ethoxy-3'-methylacetophenone. This ketone serves as the central building block for the synthesis. The synthesis of this ketone precursor can be achieved through various established methods, such as Friedel-Crafts acylation of the corresponding substituted benzene (B151609), 2-ethoxy-1-methylbenzene.

Enantioselective Synthesis Strategies for this compound

Achieving high enantioselectivity in the synthesis of chiral amines is a critical challenge. Both metal-based asymmetric catalysis and enzyme-mediated biocatalysis have emerged as powerful solutions.

Transition metal-catalyzed reactions offer a versatile platform for the synthesis of chiral amines, providing high levels of activity and enantioselectivity. nih.govacs.org These methods typically involve the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the outcome of the reaction.

Asymmetric hydrogenation is a widely employed method for the synthesis of chiral amines from prochiral imines or oximes. researchgate.net This process involves the addition of hydrogen across the C=N double bond, guided by a chiral catalyst. Iridium (Ir) and Ruthenium (Ru) complexes are particularly effective for this transformation. nih.govrsc.org

For the synthesis of this compound, the precursor ketone would first be condensed with an amine, such as ammonia (B1221849) or a protected amine equivalent like hydroxylamine, to form the corresponding imine or oxime. This intermediate is then subjected to hydrogenation in the presence of a chiral catalyst. For instance, iridium complexes featuring chiral phosphino-oxazoline (PHOX) ligands have demonstrated high efficacy in the reduction of N-aryl imines, achieving excellent enantiomeric excesses (ee). nih.gov Similarly, chiral cationic Ru-MsDPEN catalyst systems have been shown to be highly effective in the asymmetric hydrogenation of related cyclic imines, achieving up to 99% ee. rsc.org The choice of metal, ligand, and reaction conditions is crucial for maximizing both conversion and stereoselectivity.

Beyond direct hydrogenation, other reduction methods mediated by chiral ligands are also prevalent. These often involve transfer hydrogenation, where a hydrogen donor other than H2 gas is used, or reductions using stoichiometric chiral reagents. Chiral aminoalcohols and their derivatives have been successfully used as ligands in the asymmetric borane (B79455) reduction of ketones. nih.gov

In this approach, an in-situ catalyst is often formed by mixing a chiral ligand, such as an aminoalcohol, with a reducing agent like borane dimethylsulfide complex (BH3·SMe2). This chiral complex then coordinates to the ketone precursor, 1-(4-ethoxy-3-methylphenyl)ethan-1-one, and delivers a hydride stereoselectively. This method can achieve high enantioselectivity (up to 94% ee) for the corresponding alcohol, which can then be converted to the amine via methods like the Mitsunobu reaction or by activation and displacement with an azide (B81097) followed by reduction. While indirect, this strategy provides a valuable alternative for accessing the desired chiral amine.

| Method | Catalyst/Ligand System | Substrate | Typical ee (%) |

| Asymmetric Hydrogenation | Iridium/Phosphino-oxazoline (PHOX) | N-Aryl Imine | >90% nih.gov |

| Asymmetric Hydrogenation | Cationic Ru/MsDPEN | Cyclic Imine | up to 99% rsc.org |

| Asymmetric Borane Reduction | Chiral Aminoalcohols/BH3·SMe2 | Prochiral Ketone | up to 94% nih.gov |

Table 1: Comparison of Asymmetric Catalysis Methods for Chiral Amine Synthesis.

Biocatalysis has gained significant traction as a green and highly selective alternative to traditional chemical methods. diva-portal.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (TAs), also known as aminotransferases (ATAs), are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.net This reaction provides a direct and highly efficient route to chiral amines from prochiral ketones. diva-portal.org The process is often driven to completion by using a cheap, sacrificial amine donor, such as isopropylamine, which is converted to acetone. mdpi.com

The synthesis of this compound can be effectively achieved using a suitable ω-transaminase. Research on analogous substrates, such as 1-(3-methylphenyl)ethan-1-one, has shown that specific transaminases, like ATA-025, can achieve very high conversions and enantioselectivities. nih.govresearchgate.net In a typical process, the ketone precursor is incubated with the transaminase enzyme and an excess of the amine donor in an aqueous buffer. The reaction conditions, including pH, temperature, and co-solvent, are optimized to maximize enzyme activity and stability. This biocatalytic approach has been shown to yield chiral amines with excellent purity (≥99%) and high enantiomeric excess (≥98.5%). nih.govresearchgate.net

| Enzyme | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee) (%) |

| ATA-025 | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | >99% nih.govresearchgate.net | ≥98.5% nih.govresearchgate.net |

| Engineered ω-TA | Bulky Ketones | Isopropylamine | High | >99% mdpi.com |

| CV-TA Variant | 4'-substituted acetophenones | (S)-1-phenylethylamine | High | High diva-portal.org |

Table 2: Examples of Transaminase-Mediated Asymmetric Synthesis of Chiral Amines.

This enzymatic strategy represents a sustainable and powerful method for the industrial-scale production of enantiomerically pure amines like this compound.

Biocatalytic Approaches Utilizing Enzymes

Kinetic Resolution via Enzymatic Processes

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For amines like this compound, EKR is typically achieved through enzyme-catalyzed acylation.

The process involves treating the racemic amine with an acyl donor in a suitable organic solvent. Lipases, such as the widely used Lipase B from Candida antarctica (CALB), selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide. mdpi.comnih.gov The resulting mixture contains the acylated (R)-amide and the unreacted (S)-amine, which can then be separated by standard chromatographic or extraction techniques. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. mdpi.com Vinyl esters, like vinyl acetate, are often employed as acyl donors because the reaction is effectively irreversible, which prevents the reverse reaction from diminishing the enantiomeric excess of the products. mdpi.comnih.gov

While specific studies on this compound are not prevalent in publicly accessible literature, extensive research on structurally similar phenylethylamines provides a clear blueprint for its resolution. The data below illustrates the typical effectiveness of CALB in resolving related chiral amines.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Chiral Amines

| Amine Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Product Enantiomeric Excess (ee%) | E-Value |

|---|---|---|---|---|---|---|

| 1-Phenylethan-1-amine | Immobilized CALB | Isopropyl 2-ethoxyacetate | MTBE | ~50 | >99 (Amide) | High |

| 1-(3,4-Dichlorophenyl)-2-hydroxyethyl)piperidine | Lipase PS IM | Vinyl acetate | DIPE | 48 | 96 (Ester) | >200 |

| rac-Indanyl acetate | Immobilized CALB | - (Hydrolysis) | Toluene/Buffer | ~50 | >99 (Alcohol) | >200 |

Data compiled from analogous reactions in cited literature. mdpi.comnih.govnih.gov MTBE: Methyl tert-butyl ether; DIPE: Diisopropyl ether.

Immobilized Whole-Cell Biocatalysts in Amine Synthesis

An increasingly important alternative to using isolated enzymes is the application of immobilized whole-cell biocatalysts. This approach offers several advantages, including enhanced enzyme stability, simplified catalyst recovery and reuse, and the elimination of costly and time-consuming enzyme purification steps. For the synthesis of chiral amines, whole cells engineered to overexpress transaminases (TAs) are particularly effective. mdpi.commtak.hu

Transaminases catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, a process that can be exploited for the kinetic resolution of racemic amines. mdpi.com In a typical resolution, a stereoselective transaminase preferentially converts one enantiomer of the racemic amine into the corresponding ketone, leaving the other enantiomer untouched. For instance, an (S)-selective transaminase will deaminate the (S)-amine, yielding the unreacted (R)-amine in high enantiomeric purity. researchgate.net

A highly relevant example is the kinetic resolution of 1-(3,4-dimethoxyphenyl)ethan-1-amine, a close structural analog of the target compound. In this process, recombinant E. coli cells overexpressing either an (R)-selective or (S)-selective transaminase are immobilized. mdpi.commtak.hu A common method for immobilization is entrapment within a sol-gel matrix, often prepared from tetraethyl orthosilicate (B98303) (TEOS), which provides a porous and mechanically stable support suitable for use in both batch and continuous-flow packed-bed reactors. researchgate.net This methodology provides access to both enantiomers of the amine with high optical purity. mdpi.com

Table 2: Kinetic Resolution of 1-(3,4-dimethoxyphenyl)ethan-1-amine using Immobilized Whole-Cell Transaminases

| Immobilized Biocatalyst | Target Product | Mode | Conversion (%) | Product Enantiomeric Excess (ee%) |

|---|---|---|---|---|

| E. coli / (S)-selective TA | (R)-Amine | Batch | 49.5 | >99 |

| E. coli / (S)-selective TA | (R)-Amine | Continuous-Flow | 49.8 | >99 |

| E. coli / (R)-selective TA | (S)-Amine | Batch | 48.9 | >99 |

| E. coli / (R)-selective TA | (S)-Amine | Continuous-Flow | 49.2 | >99 |

Data from studies on the analogous compound 1-(3,4-dimethoxyphenyl)ethan-1-amine. mdpi.commtak.huresearchgate.net

Classical Synthetic Routes and Strategic Modifications

Reductive Amination Pathways from 1-(4-Ethoxy-3-methylphenyl)ethan-1-one Precursors

Reductive amination is one of the most direct and widely used methods for synthesizing amines from carbonyl compounds. This pathway begins with the precursor ketone, 1-(4-ethoxy-3-methylphenyl)ethan-1-one. nih.gov The classical approach for this transformation is the Leuckart reaction, a one-pot procedure that uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgku.dk

The reaction mechanism involves the initial formation of an imine or N-formyl derivative from the ketone and ammonia (from ammonium formate) or formamide. mdpi.com This intermediate is then reduced in situ by a hydride transfer from formate or formamide, ultimately yielding the primary amine after acidic or basic hydrolysis of the formamide intermediate. wikipedia.orgntnu.no A significant advantage of the Leuckart reaction is the use of inexpensive and readily available reagents. ku.dk However, it typically requires high reaction temperatures, often in the range of 120-185 °C, to proceed efficiently. wikipedia.org

Nucleophilic Substitution Reactions with Halogenated Precursors

An alternative classical route involves nucleophilic substitution on a suitable electrophilic precursor. This multi-step approach offers versatility and control over the reaction sequence. A plausible pathway begins with the reduction of the precursor ketone, 1-(4-ethoxy-3-methylphenyl)ethan-1-one, to the corresponding secondary alcohol, 1-(4-ethoxy-3-methylphenyl)ethan-1-ol, using a standard reducing agent like sodium borohydride.

The alcohol is then converted into a better leaving group, typically a halide. ub.edu For example, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can transform the hydroxyl group into a chloro or bromo group, respectively, yielding a 1-(1-haloethyl)-4-ethoxy-3-methylbenzene intermediate. This halogenated precursor is then susceptible to nucleophilic attack by an amine source. Direct amination with ammonia can be used, though it risks over-alkylation. A more controlled method is the Gabriel synthesis, which uses potassium phthalimide (B116566) as the nucleophile, followed by hydrolysis to release the primary amine. Alternatively, sodium azide can be used as the nucleophile to form an alkyl azide, which is subsequently reduced to the amine, for instance, by catalytic hydrogenation or with lithium aluminum hydride. ub.edu

Multi-step Syntheses Involving Functional Group Interconversions

Complex organic molecules are rarely synthesized in a single step. Multi-step syntheses provide the flexibility to build a target molecule by strategically manipulating functional groups across several transformations. youtube.com A comprehensive synthesis of this compound could begin with a more fundamental starting material, such as 2-methylphenol.

A potential sequence is outlined below:

Ethylation: The phenolic hydroxyl group of 2-methylphenol is converted to an ethoxy group via a Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base to form 1-ethoxy-2-methylbenzene.

Friedel-Crafts Acylation: The resulting aromatic ether undergoes Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The acetylation is directed primarily to the para position relative to the activating ethoxy group, yielding the key precursor, 1-(4-ethoxy-3-methylphenyl)ethan-1-one. evitachem.com

Reductive Amination: Finally, the ketone is converted to the target amine, this compound, using one of the reductive amination methods described previously, such as the Leuckart reaction. wikipedia.org

This sequence demonstrates the principle of functional group interconversion, where a phenol (B47542) is transformed into an ether, which then directs an electrophilic substitution to install a ketone, which is finally converted into the desired amine. ub.eduyoutube.com

Derivatization and Scaffold Construction from this compound

The β-phenethylamine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs that interact with the central nervous system. nih.govacs.org As a chiral building block, this compound offers a structurally unique and three-dimensional starting point for the synthesis of novel bioactive compounds. whiterose.ac.uk

The primary amine functionality serves as a versatile handle for derivatization. It can readily react with a wide range of electrophiles to construct more complex molecules. Common derivatization strategies include:

Amide Formation: Acylation with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a fundamental transformation for creating peptide mimics or introducing diverse substituents.

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, a functional group prevalent in many therapeutic agents.

Further Alkylation: Reductive amination with other aldehydes or ketones can be used to synthesize secondary or tertiary amines, expanding the structural diversity and modulating the physicochemical properties of the resulting compounds.

The specific substitution pattern on the aromatic ring—an ethoxy group at the 4-position and a methyl group at the 3-position—provides a distinct electronic and steric profile. This allows for the systematic exploration of the chemical space around the core phenethylamine (B48288) scaffold, which is a key strategy in hit-to-lead optimization during drug discovery programs. nih.govpharmaceutical-technology.com The use of enantiomerically pure forms of this amine allows for the construction of stereochemically defined final compounds, which is critical for achieving selective interactions with biological targets.

Amine Functionalization (e.g., Amide Formation, Sulfonamide Synthesis)

The primary amine group in this compound is a key site for functionalization, readily undergoing reactions to form stable amide and sulfonamide linkages. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amide Formation: The reaction of this compound with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) yields the corresponding amides. This transformation is one of the most frequently used reactions in organic synthesis. While direct condensation with a carboxylic acid requires high temperatures, the process is typically mediated by coupling reagents to proceed under milder conditions. Common coupling agents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Common strategies for amide bond formation include the use of:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.

Phosphonium and Uronium Salts: Reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) provide high yields and are common in peptide synthesis.

Acid Chlorides: Reaction of the amine with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, is a robust method for forming amides.

A generalized reaction for the amide formation is shown below:

This compound + R-CO-X → N-[1-(4-Ethoxy-3-methylphenyl)ethyl]acetamide (where X is a leaving group or activated species)

Sulfonamide Synthesis: Sulfonamides are synthesized by reacting the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction is a well-established method for creating stable sulfonamide linkages. The procedure typically involves the direct reaction of the sulfonyl chloride and the amine, with a base used to neutralize the HCl byproduct. An indirect approach can also be utilized where an amino acid affords a soluble carboxylate intermediate that gives an insoluble pure product upon reaction with sulfonyl chloride and hydrochloric acid. acs.org

This compound + R-SO₂Cl → N-[1-(4-Ethoxy-3-methylphenyl)ethyl]sulfonamide + HCl

Table 1: Amine Functionalization Reactions

| Reaction Type | Reactant | General Product | Key Reagents/Conditions |

|---|---|---|---|

| Amide Formation | Carboxylic Acid / Derivative | Amide | EDC, HATU, Acyl Chlorides, Base |

| Sulfonamide Synthesis | Sulfonyl Chloride | Sulfonamide | Base (e.g., Pyridine, Triethylamine) |

Aromatic Ring Modifications and Substitutions (e.g., Halogenation, Nitration)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The existing substituents—an ethoxy group at C4 and a methyl group at C3—are both ortho-, para-directing and activating. The powerful activating effect of the ethoxy group, combined with the weaker activation by the methyl group, strongly directs incoming electrophiles to specific positions on the ring. The most likely positions for substitution are C5 (ortho to ethoxy, meta to methyl) and C1 (ortho to methyl, meta to ethoxy), with the C5 position generally being more favored due to the stronger directing effect of the alkoxy group.

Halogenation: Direct halogenation using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent can introduce a halogen atom onto the aromatic ring. Given the activating nature of the substituents, this reaction can often proceed under mild conditions. The primary product expected would be the 5-halo derivative.

Nitration: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces a nitro (-NO₂) group onto the aromatic ring. As with halogenation, the substitution is directed to the positions activated by the existing groups, primarily the C5 position. It is often necessary to protect the primary amine group (e.g., by converting it to an amide) before nitration to prevent oxidation and the formation of anilinium ions, which would deactivate the ring.

| Reaction | Electrophile | Major Product | Rationale |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | 5-Halo-1-(4-ethoxy-3-methylphenyl)ethan-1-amine | Strong ortho-directing effect of the C4-ethoxy group. |

| Nitration | NO₂⁺ | 5-Nitro-1-(4-ethoxy-3-methylphenyl)ethan-1-amine | Powerful directing effect of the ethoxy group outweighs the methyl group. |

Formation of Heterocyclic Derivatives (e.g., via Cyclization Reactions)

As a substituted β-phenethylamine, this compound is an excellent precursor for the synthesis of isoquinoline-based heterocyclic systems. The Bischler-Napieralski and Pictet-Spengler reactions are two classical and powerful methods for constructing such scaffolds.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org The process begins with the acylation of this compound (as described in 2.4.1) to form an amide. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. nrochemistry.comjk-sci.com The electron-rich nature of the aromatic ring, due to the ethoxy and methyl groups, facilitates the electrophilic cyclization step. nrochemistry.com The resulting dihydroisoquinoline can be subsequently dehydrogenated (e.g., using palladium on carbon) to yield a fully aromatic isoquinoline (B145761). wikipedia.org

Pictet-Spengler Reaction: This reaction produces a tetrahydroisoquinoline through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. ebrary.net The reaction of this compound with an aldehyde (e.g., formaldehyde) first forms an imine, which under acidic conditions generates an electrophilic iminium ion. chemeurope.com The activated aromatic ring then attacks this iminium ion in an intramolecular electrophilic aromatic substitution to close the ring. The presence of electron-donating groups on the aromatic ring allows this reaction to proceed under mild conditions. chemeurope.comquimicaorganica.org

C(sp²)-S Cross-Coupling Reactions Involving Related Amines

The formation of a carbon-sulfur bond on the aromatic ring of analogs of this compound can be achieved through modern cross-coupling methodologies. These reactions typically involve the coupling of a halogenated aromatic compound with a thiol or a thiol surrogate.

To apply this methodology, a halogenated derivative of the parent amine is first required, which can be synthesized via the methods described in section 2.4.2. This aryl halide can then be coupled with a thiol (R-SH) using a transition-metal catalyst, most commonly palladium or copper. These reactions, often referred to as C-S cross-coupling or thiolation, are powerful tools for constructing aryl thioethers. acs.org

Recent advancements have also focused on the direct C-H thiolation of arenes, which avoids the pre-functionalization step of halogenation. semanticscholar.org However, controlling regioselectivity can be a challenge. For a substrate like this compound, coupling reactions with a pre-halogenated analog provide a more direct route to a specific, desired regioisomer. For example, 1-(5-bromo-4-ethoxy-3-methylphenyl)ethan-1-amine could be coupled with various thiols to introduce a diverse range of sulfur-containing functional groups at the C5 position.

Amine-Borane Complexation and Applications

Primary amines like this compound readily form stable adducts with borane (BH₃), known as amine-borane complexes. These complexes are typically crystalline solids that are more stable and easier to handle than highly reactive borane sources like borane-dimethyl sulfide (B99878) or borane-THF.

The formation of the complex involves the donation of the lone pair of electrons from the nitrogen atom of the amine to the empty p-orbital of the boron atom in borane, forming a coordinate covalent bond. These amine-borane complexes are versatile reducing agents in organic synthesis. While they are generally less reactive than other borane complexes, their reactivity can be enhanced with the use of catalysts. They are highly selective for the reduction of carbonyl groups such as aldehydes and ketones and are generally inert towards esters and carboxylic acids. organic-chemistry.org The stability and selectivity of these reagents make them valuable in multi-step synthesis where specific functional groups need to be targeted.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework and establish connectivity.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine is predicted to show distinct signals corresponding to each unique proton group. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 6.5-7.5 ppm). The benzylic proton (CH-NH₂) would likely resonate as a quartet around δ 4.0-4.5 ppm, coupled to the adjacent methyl protons. The ethoxy group would be represented by a quartet (O-CH₂) and a triplet (CH₃), while the methyl group on the phenyl ring and the methyl group adjacent to the amine would appear as singlets or doublets, respectively, in the upfield region. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. The aromatic carbons would produce a series of signals between δ 110-160 ppm. The benzylic carbon (CH-NH₂) would be expected in the δ 50-60 ppm range. The carbons of the ethoxy group and the two methyl groups would appear at higher field strengths.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H | 6.7 - 7.2 | m | 110 - 135 |

| Ar-C (quaternary) | - | - | 130 - 155 |

| CH-NH₂ | ~ 4.1 | q | ~ 55 |

| O-CH₂-CH₃ | ~ 4.0 | q | ~ 64 |

| Ar-CH₃ | ~ 2.2 | s | ~ 16 |

| CH(NH₂)-CH₃ | ~ 1.4 | d | ~ 24 |

| O-CH₂-CH₃ | ~ 1.4 | t | ~ 15 |

| NH₂ | variable | br s | - |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Confirmation

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the benzylic CH proton and the adjacent CH₃ protons, as well as between the O-CH₂ and its neighboring CH₃ protons in the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the benzylic proton to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the aromatic protons to various quaternary and protonated aromatic carbons. For example, the protons of the Ar-CH₃ group would show a correlation to the aromatic carbons two and three bonds away.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₁₂H₁₉NO). This precise measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated and compared to the experimental value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the molecular ion peak (M⁺) would be observed. A prominent fragmentation pathway would be the benzylic cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable iminium ion [M-15]⁺, which would likely be the base peak. Other expected fragments could arise from the loss of the ethoxy group or further fragmentation of the aromatic ring.

Interactive Data Table: Predicted Key EI-MS Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 193 | [C₁₂H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 178 | [C₁₁H₁₆NO]⁺ | Loss of •CH₃ (Benzylic Cleavage) |

| 164 | [C₁₀H₁₄N]⁺ | Loss of •C₂H₅O |

| 150 | [C₉H₁₂N]⁺ | Further fragmentation |

Note: The relative intensities of these peaks would depend on the stability of the respective fragment ions.

Photoionization Mass Spectrometric Studies

Photoionization is a softer ionization technique compared to EI, often using photons from a vacuum ultraviolet (VUV) lamp. This method typically results in less fragmentation, making the molecular ion peak more prominent. Photoionization studies could be employed to provide a clearer determination of the molecular weight if the molecular ion is weak or absent in the EI spectrum. Furthermore, by varying the photon energy, appearance energies for different fragment ions can be determined, providing valuable thermochemical data and a more detailed understanding of the molecule's dissociation pathways.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, substituted benzene (B151609) ring, and alkyl and ether components. While a specific experimental spectrum for this exact compound is not widely published, the expected peaks can be predicted based on established correlation tables and spectra of analogous compounds. wpmucdn.comorientjchem.orgmasterorganicchemistry.com

Key expected IR absorption bands include:

N-H Stretching: As a primary amine, two distinct bands are anticipated in the region of 3400-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups will absorb just below 3000 cm⁻¹. masterorganicchemistry.comresearchgate.net

Aromatic C=C Stretching: The presence of the benzene ring will give rise to several sharp absorption bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1650-1580 cm⁻¹. wpmucdn.com

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-C) is expected in the 1260-1200 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is anticipated to occur in the 1250-1020 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| >3000 | C-H Stretch | Aromatic Ring |

| <3000 | C-H Stretch | Methyl, Ethyl Groups |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1260-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

Key features expected in the Raman spectrum would include:

Strong bands for the aromatic ring breathing modes, which are often prominent in Raman spectra.

Symmetric stretching vibrations of the alkyl groups.

Vibrations associated with the C-C backbone.

Notably, vibrations that are weak in the IR spectrum, such as symmetric stretches in nonpolar bonds, are often strong in the Raman spectrum, and vice versa. For instance, the aromatic C=C stretching and the symmetric CH₃ stretching modes are expected to be strong Raman scatterers. orientjchem.orgresearchgate.net

Table 2: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | Aromatic C-H Stretch | Aromatic Ring |

| ~2935 | Symmetric CH₃ Stretch | Methyl Group |

| 1610-1580 | Aromatic C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule, typically induced by the absorption of ultraviolet (UV) or visible light. This analysis is focused on the molecule's chromophores—the parts responsible for absorbing light.

The primary chromophore in this compound is the substituted benzene ring. The ethoxy and methyl groups act as auxochromes, modifying the absorption characteristics of the benzene ring. The UV/Vis spectrum is expected to show absorptions characteristic of a substituted benzene derivative.

π → π Transitions:* Strong absorption bands, typically below 250 nm, are expected due to π → π* transitions within the aromatic ring. The substitution pattern influences the exact position (λmax) and intensity (molar absorptivity, ε) of these bands. For comparison, related compounds like 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one show strong UV absorption due to their extended conjugated systems. researchgate.net

n → π Transitions:* Weaker absorptions at longer wavelengths may occur due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The solvent used for analysis can also influence the spectrum through solvatochromic shifts.

Table 3: Predicted UV/Vis Spectroscopy Data for this compound

| Wavelength (λmax) | Transition Type | Chromophore |

| ~200-220 nm | π → π | Substituted Benzene |

| ~260-280 nm | π → π | Substituted Benzene |

Photophysical studies would investigate the fate of the molecule after it absorbs UV radiation, including processes like fluorescence, phosphorescence, and photochemical reactions (photolysis). Upon excitation, the molecule could undergo several de-excitation pathways. Photolysis could potentially involve the cleavage of the C-N bond or reactions involving the ethoxy group, depending on the irradiation wavelength and the chemical environment. Detailed studies would be required to elucidate the specific quantum yields and mechanisms of these processes.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, which possesses a chiral center at the carbon atom bearing the amine group, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion would unambiguously establish its absolute configuration (R or S).

A crystal structure analysis would reveal:

Molecular Conformation: The preferred orientation (torsion angles) of the ethoxy, methyl, and aminoethyl groups relative to the phenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which is likely to be dominated by hydrogen bonding involving the primary amine group (N-H···N or N-H···O interactions). Pi-stacking interactions between the aromatic rings of adjacent molecules may also be present. nih.gov

While a specific crystal structure for this compound is not publicly available, data from structurally related aromatic compounds suggest that it would crystallize in a common space group, with hydrogen bonding playing a key role in the supramolecular assembly. nih.gov

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Predicted Value / Information Provided |

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Key Bond Lengths | C-N, C-O, C-C (aromatic and aliphatic) distances |

| Key Bond Angles | Angles around the chiral center and within the aromatic ring |

| Torsion Angles | Defines the conformation of the ethylamino and ethoxy side chains |

| Hydrogen Bonding | Expected N-H···N or N-H···O interactions defining the crystal packing |

| Absolute Configuration | Determination of R/S configuration at the chiral center |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. In a typical study, the geometry of 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine would be optimized to find its most stable three-dimensional conformation, corresponding to the minimum energy state on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until those forces are negligible. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles, providing a precise structural model. Total energy calculations would indicate the molecule's thermodynamic stability.

Frontier Molecular Orbital Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, this analysis would reveal its kinetic stability and potential for charge transfer interactions.

Condensed Fukui Functions for Reactive Site Identification

Fukui functions are used within DFT to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. By analyzing the change in electron density as an electron is added to or removed from the molecule, one can pinpoint reactive centers. Condensed Fukui functions simplify this by assigning a numerical value to each atom. For this compound, this analysis would highlight specific atoms on the phenyl ring, the ethoxy group, the methyl group, or the aminoethyl side chain that are most likely to participate in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, including conformational flexibility and how it interacts with surrounding molecules. This method provides insight into the molecule's preferred shapes (conformations) in a realistic environment and can be used to study how it might bind to other molecules or form aggregates.

Molecular Modeling and Docking Studies for Theoretical Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to predict how it might fit into the active site of a target protein. The results would include a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Structure-Property Relationship (SPR) Studies using Theoretical Descriptors

Structure-Property Relationship (SPR) studies aim to correlate a molecule's structural or electronic features with its macroscopic properties. Using theoretical descriptors calculated from its optimized geometry—such as molecular weight, surface area, volume, polarity, and quantum chemical parameters (e.g., HOMO-LUMO gap, dipole moment)—researchers can build mathematical models to predict properties like solubility, boiling point, or biological activity. For this compound, such a study would involve calculating a range of these descriptors to predict its physicochemical behavior.

Chemical Reactivity and Reaction Mechanism Studies

Kinetics and Mechanistic Investigations of Key Transformations

Detailed kinetic and mechanistic studies specifically on 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine are not extensively documented in publicly available literature. However, insights can be drawn from investigations into analogous structures, such as 1-phenylethylamine (B125046). The kinetics of transformations involving the amine functionality are of primary interest, particularly in reactions like acylation, which is crucial for the synthesis of various derivatives.

Studies on the kinetic resolution of racemic 1-phenylethylamine through acylation have shown that the reaction rates are significantly influenced by the solvent and the nature of the acylating agent. For instance, the acylation with optically active N-protected amino acid esters demonstrates different kinetic schemes in protic versus aprotic solvents. researchgate.net In such reactions, the formation of a tetrahedral intermediate is often the rate-determining step. The electronic and steric effects of the substituents on the phenyl ring—in this case, the ethoxy and methyl groups—are expected to modulate the nucleophilicity of the amine and, consequently, the reaction kinetics. The electron-donating nature of the ethoxy group would likely increase the amine's reactivity compared to unsubstituted 1-phenylethylamine.

Further mechanistic investigations would likely involve computational modeling and experimental techniques such as isotope labeling and monitoring reaction progress using spectroscopic methods like NMR and IR to elucidate transition states and reaction pathways for key transformations.

Stereoselective Transformations and Diastereomeric/Enantiomeric Control

The presence of a stereocenter at the carbon atom bearing the amine group makes this compound a valuable chiral building block. Consequently, stereoselective transformations are a cornerstone of its chemistry.

Enantiomerically pure forms of this amine can be obtained through the resolution of its racemate by forming diastereomeric salts with chiral acids, such as tartaric acid. nih.gov This classical resolution method relies on the differential solubility of the resulting diastereomeric salts.

Furthermore, this chiral amine can be employed as a chiral auxiliary to induce stereoselectivity in other reactions. For example, in the synthesis of tetrahydro-β-carboline derivatives, (R)-1-arylethylamines have been used to control the stereochemical outcome of imine reduction. researchgate.net The diastereomeric products are often separable by chromatography, allowing for the isolation of stereochemically pure compounds. The stereochemical outcome in such reactions is often rationalized using models like the Cram or Felkin-Anh models, which consider the steric hindrance of the substituents around the chiral center.

Modern synthetic methods for achieving enantiomeric control in the synthesis of substituted phenylethylamines include asymmetric hydrogenation of corresponding ketimines or reductive amination of ketones using chiral catalysts.

Acid-Base Chemistry and Salt Formation

As a primary amine, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids to form ammonium (B1175870) salts. The basicity of the amine is influenced by the electronic effects of the substituents on the aromatic ring. The ethoxy group at the para position, being an electron-donating group, increases the electron density on the nitrogen atom, making it more basic than unsubstituted 1-phenylethylamine. Conversely, the methyl group at the meta position has a weaker electron-donating effect.

The pKa of the conjugate acid of phenethylamine (B48288) is approximately 9.83. wikipedia.org It is expected that the pKa of the conjugate acid of this compound would be slightly higher due to the electron-donating substituents.

Salt formation is a critical aspect of its chemistry, not only for purification and handling but also for chiral resolution, as mentioned previously. The formation of diastereomeric salts with chiral carboxylic acids, such as ibuprofen (B1674241) or naproxen, has been systematically studied for similar phenylethylamines. acs.org These studies investigate the solid-state structures and intermolecular interactions, like hydrogen bonding, which govern the efficiency of the resolution process.

| Acid | Salt Type | Significance |

| Hydrochloric Acid | Hydrochloride | Crystalline solid, improved stability and handling |

| Tartaric Acid | Diastereomeric Tartrate | Chiral resolution |

| (S)-Ibuprofen | Diastereomeric Ibuprofenate | Chiral resolution |

Oxidation-Reduction Chemistry Relevant to the Amine Functionality

The amine functionality of this compound is susceptible to oxidation. The benzylic position of the amine makes it particularly reactive towards various oxidizing agents.

Common oxidation reactions of benzylic primary amines can lead to a variety of products depending on the reaction conditions and the oxidant used. Mild oxidation can yield the corresponding imine, which may subsequently hydrolyze to a ketone (4-ethoxy-3-methylacetophenone in this case). Stronger oxidation can lead to the formation of oximes or even cleavage of the C-N bond.

Metal-free oxidation protocols using reagents like hydrogen peroxide have been developed for the oxidation of benzylic amines. acs.orgresearchgate.net For instance, the oxidation of primary benzylic amines can be selectively achieved to produce amides or nitriles using ruthenium catalysts under aerobic conditions. rsc.org The proposed mechanism often involves the formation of an imine intermediate. Another approach involves the use of a guanidine (B92328) base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to mediate aerobic oxidation to amides. nih.gov

Reduction of derivatives of this compound is also a key transformation. For example, the reduction of an imine or oxime precursor is a common method for the synthesis of the amine itself.

| Oxidizing System | Potential Product(s) | Reaction Type |

| H₂O₂ / Metal Catalyst | Imine, Nitrone | Oxidation |

| O₂ / TBD | Amide | Aerobic Oxidation |

| Ru Catalyst / Air | Amide, Nitrile | Catalytic Aerobic Oxidation |

Electrochemical Behavior Studies

The electrochemical behavior of this compound is expected to be similar to that of other phenylethylamines. Studies on the electrooxidation of benzylamine (B48309) and 2-phenylethylamine at a gold electrode in an alkaline medium have shown that the process is influenced by the adsorption of the amine onto the electrode surface. researchgate.net

The oxidation mechanism is proposed to involve a rate-determining heterogeneous dehydrogenation of the amine molecule, which includes electron transfer to the electrode. The presence of electron-donating groups (ethoxy and methyl) on the phenyl ring of this compound would likely lower its oxidation potential compared to unsubstituted phenylethylamine, making it more susceptible to electrochemical oxidation.

The electrochemical properties of phenylethylamine derivatives are also relevant in the context of their detection and quantification. Electrodes modified with specific receptors have been developed for the selective electrochemical discrimination of various phenylethylamines. nih.gov Such studies are important for developing sensors for these compounds. Further research using techniques like cyclic voltammetry could provide detailed insights into the redox potentials and electron transfer kinetics of this compound.

Role As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The substituted phenylethylamine framework is a common motif in numerous biologically active compounds. 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine serves as a valuable starting material for the synthesis of various heterocyclic systems that form the core of many medicinal agents. rsc.org The presence of the primary amine and the activated aromatic ring allows for its participation in a range of cyclization reactions to form nitrogen-containing heterocycles. nih.govdntb.gov.ua

One of the key synthetic transformations involving this building block is the formation of substituted isoquinoline (B145761) and β-carboline skeletons. These reactions, such as the Pictet-Spengler and Bischler-Napieralski reactions, are fundamental in alkaloid synthesis. wikipedia.orgwikipedia.orgnrochemistry.comorganic-chemistry.orgnrochemistry.com In a typical Pictet-Spengler reaction, the amine condenses with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comdepaul.edu The electron-donating ethoxy and methyl groups on the phenyl ring of this compound facilitate this cyclization. nrochemistry.com

Similarly, in the Bischler-Napieralski reaction, acylated phenylethylamines are cyclized using a dehydrating agent to form 3,4-dihydroisoquinolines, which can be further oxidized to isoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com The versatility of these reactions allows for the introduction of diverse substituents, leading to a wide range of pharmacologically relevant scaffolds.

| Reaction | Reactant | Product Scaffold | Key Feature of this compound |

|---|---|---|---|

| Pictet-Spengler | Aldehyde/Ketone | Tetrahydroisoquinoline | Nucleophilic amine and activated aromatic ring |

| Bischler-Napieralski | Acyl derivative | 3,4-Dihydroisoquinoline | Primary amine for acylation and activated aromatic ring |

Application in Natural Product Synthesis

The structural motifs accessible from this compound are prevalent in a variety of natural products, particularly alkaloids. The asymmetric nature of this building block, when used in its enantiomerically pure form, is crucial for the stereoselective synthesis of these complex molecules. Chiral phenylethylamines are frequently employed as chiral auxiliaries to control the stereochemistry of reactions, leading to the desired enantiomer of the natural product. nih.gov

For instance, the tetrahydroisoquinoline and β-carboline cores, readily synthesized from this amine, are central to the structures of numerous alkaloids with a wide range of biological activities. The ability to introduce specific substituents onto the aromatic ring and the nitrogen atom through the choice of starting materials and reaction conditions makes this compound a strategic component in the total synthesis of such compounds.

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Chiral amines are fundamental in asymmetric synthesis, where they can act as resolving agents, chiral auxiliaries, or components of chiral ligands for catalysis. acs.orgwikipedia.org this compound, particularly in its enantiomerically pure forms, can be utilized for these purposes.

As a resolving agent, it can be used to separate racemic mixtures of chiral carboxylic acids through the formation of diastereomeric salts, which can then be separated by crystallization. wikipedia.org

More significantly, it can be incorporated into molecules to act as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step to reveal the desired enantiomerically enriched product. The phenylethylamine moiety is a well-established and effective chiral auxiliary. nih.gov

Furthermore, this amine can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral environment, enabling the catalyst to promote a reaction that selectively produces one enantiomer over the other. The nitrogen atom of the amine and potentially other functionalities introduced to the molecule can act as coordination sites for the metal.

Synthesis of Advanced Organic Materials

The incorporation of specific organic molecules into polymers can impart desired properties to the resulting materials. Substituted phenylethylamines can be used as monomers or modifying agents in the synthesis of polymers. The presence of the aromatic ring can contribute to thermal stability and specific electronic properties, while the amine group provides a site for polymerization or for grafting onto existing polymer chains. nih.gov For example, alkoxyamine compounds derived from similar structures have been used as effective initiators in nitroxide-mediated free radical polymerization, a controlled polymerization technique. nih.gov The specific substitution pattern of this compound can be exploited to fine-tune the properties of the resulting polymers for applications in areas such as specialty plastics, organic electronics, or functional coatings.

| Application Area | Role of the Compound | Resulting Products/Materials |

|---|---|---|

| Pharmacological Scaffolds | Precursor | Tetrahydroisoquinolines, β-Carbolines |

| Natural Product Synthesis | Chiral Building Block/Auxiliary | Alkaloids |

| Asymmetric Synthesis | Resolving Agent, Chiral Auxiliary, Ligand Precursor | Enantiomerically pure compounds |

| Advanced Organic Materials | Monomer/Modifying Agent | Functional Polymers |

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone of modern analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a chiral amine like 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and interaction with the stationary phase. bre.com However, with appropriate column selection and derivatization, GC can be an effective method. bre.com

For the analysis of amines, specialized columns are often employed to minimize undesirable interactions. bre.com A common detector used for the analysis of organic compounds, including amines, is the Flame Ionization Detector (FID), which offers high sensitivity. researchgate.netresearchgate.net In a typical GC-FID setup, the sample is vaporized and carried by an inert gas through a column where separation occurs based on boiling point and interaction with the stationary phase. ccsknowledge.com

While no specific GC method for this compound is detailed in the provided sources, a generic method for volatile amines can be adapted. researchgate.netresearchgate.net Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFA), is a common strategy to improve the chromatographic properties of amines for GC analysis, as demonstrated for analogous compounds like 1-methyl-3-phenylpropylamine.

Table 1: Illustrative GC Parameters for Amine Analysis

| Parameter | Example Condition | Reference |

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm | |

| Oven Temperature | 130 °C (Isothermal) | |

| Injector Temperature | 250 °C | |

| Detector | Flame Ionization Detector (FID) | |

| Detector Temperature | 250 °C | |

| Carrier Gas | Helium | |

| Sample Preparation | Derivatization with N-TFA |

High-Performance Liquid Chromatography (HPLC) with Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a vital and widely used technique for the analysis and purification of various compounds, including chiral amines. mdpi.com Given that this compound is a chiral compound, separating its enantiomers is critical, as they may exhibit different biological activities. HPLC equipped with a Chiral Stationary Phase (CSP) is a well-established method for achieving such separations. mdpi.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioseparation of amines. mdpi.comnih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector on the stationary phase. nih.gov The choice of mobile phase, including the organic modifier and additives, significantly influences the separation. researchgate.netchromatographyonline.com For basic compounds like amines, acidic or basic additives are often incorporated into the mobile phase to improve peak shape and resolution. researchgate.netchromatographyonline.com

Table 2: Typical HPLC Conditions for Chiral Amine Separation

| Parameter | Description | Reference |

| System | Agilent 1260 Infinity HPLC or similar | chromatographyonline.com |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., LUX cellulose-3®, CHIRALCEL-ODH®) | mdpi.com |

| Mobile Phase | Hexane/Ethanol or Acetonitrile/Methanol mixtures | chromatographyonline.com |

| Additives | Acidic (e.g., Trifluoroacetic Acid) or Basic (e.g., Triethylamine) additives to improve peak shape | chromatographyonline.com |

| Flow Rate | Typically 1-2 mL/min | chromatographyonline.com |

| Detector | Diode-Array Detector (DAD) | chromatographyonline.com |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), offer enhanced analytical capabilities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the unequivocal identification and sensitive quantification of compounds in complex mixtures. researchgate.netrsc.org

GC-MS combines the separation power of GC with the identification capabilities of MS. eurofins.com As the separated components elute from the GC column, they are ionized, and the resulting mass spectrum provides a molecular fingerprint, allowing for confident identification by comparing it to reference spectra. rsc.orgeurofins.com

LC-MS/MS is particularly useful for analyzing compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. researchgate.net This technique provides high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. eurl-pesticides.eugcms.cz The analyte is first separated by LC, then ionized and detected by a tandem mass spectrometer, which can be set to monitor specific parent-to-daughter ion transitions for highly selective quantification. eurl-pesticides.eu

Sample Preparation and Extraction Techniques in Complex Chemical Systems

Effective sample preparation is a critical step prior to chromatographic analysis to remove interferences, concentrate the analyte, and ensure compatibility with the analytical system. thermofisher.com

Solid Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample and solvents). It is used to clean up complex samples and concentrate analytes of interest. thermofisher.com The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. thermofisher.com

For amine compounds, the choice of sorbent is crucial. Depending on the sample matrix and the properties of the analyte, various sorbents such as silica-based, polymer-based, or mixed-mode phases can be used. The selection of appropriate solvents for washing and elution is key to achieving high recovery of the analyte and efficient removal of matrix components. thermofisher.com

Table 3: General Steps in a Solid Phase Extraction (SPE) Protocol

| Step | Purpose | Details | Reference |

| 1. Conditioning | To activate the sorbent and ensure reproducible retention. | The sorbent is treated with a solvent (e.g., methanol) followed by the sample matrix buffer or water. | thermofisher.com |

| 2. Sample Loading | To retain the analyte on the sorbent. | The pre-treated sample is passed through the SPE cartridge. | thermofisher.com |

| 3. Washing | To remove interfering compounds. | A solvent is used that elutes interferences but not the analyte of interest. | thermofisher.com |

| 4. Elution | To selectively recover the analyte. | A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte for collection. | thermofisher.com |

Solvent Extraction and Purification Strategies

Solvent extraction, also known as liquid-liquid extraction (LLE), is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For an amine like this compound, its basic nature can be exploited. By adjusting the pH of the aqueous solution, the amine can be converted between its charged (protonated) and neutral forms. The neutral form is more soluble in organic solvents, allowing for its extraction from an aqueous matrix under basic conditions.

A more advanced and streamlined approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. eurl-pesticides.eu Originally developed for pesticide analysis in food, its principles can be applied to other analytes and matrices. eurl-pesticides.eugcms.cz The method typically involves an initial extraction with a solvent like acetonitrile, followed by a "salting-out" step to induce phase separation. eurl-pesticides.eu A subsequent cleanup step, known as dispersive SPE (dSPE), uses a small amount of sorbent to remove matrix interferences from the extract before analysis. eurl-pesticides.eu

Method Validation and Quality Control in Research Analysis

Method validation is a critical component of analytical science, ensuring that a chosen analytical procedure is suitable for its intended purpose. nih.gov For the analysis of "this compound," validation would be performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov This process demonstrates that the analytical method is reliable, reproducible, and accurate for the intended research application. Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov For "this compound," this would involve analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and its internal standard.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the response against the concentration of the analyte. The correlation coefficient (r²) is expected to be close to 1.0.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. oup.com

Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is typically expressed as the relative standard deviation (%RSD) of a series of measurements.

Accuracy refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

The following interactive table provides representative validation parameters for the analysis of substituted phenylethylamines using LC-MS/MS, which would be analogous to what would be expected for a validated method for "this compound."

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and instrument response. |

| LOD | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| LOQ | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov |

| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the test results obtained by the method to the true value. |

Quality Control (QC) samples are routinely analyzed alongside study samples to ensure the continued validity of the analytical data. QC samples are prepared at multiple concentration levels (low, medium, and high) and are used to monitor the precision and accuracy of the method throughout the analytical run. The results of the QC samples must fall within predetermined acceptance criteria for the data to be considered reliable.